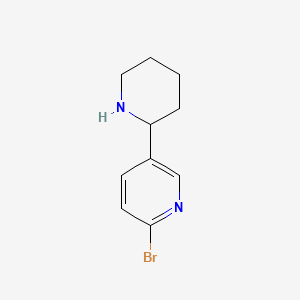

2-Bromo-5-(piperidin-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPMVVPLXWYGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-(piperidin-2-yl)pyridine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Bromo-5-(piperidin-2-yl)pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring and the piperidine moiety are privileged structures, frequently incorporated into the design of novel therapeutics due to their favorable pharmacological properties. The fusion of these two heterocycles into the this compound scaffold creates a versatile and highly valuable building block for drug discovery. Its strategic importance lies in the combination of a reactive bromine handle on the pyridine ring, ideal for a variety of cross-coupling reactions, and the chiral piperidine unit, which can engage in critical interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this compound, offering insights for its effective utilization in research and development.

Chemical and Physical Properties

This compound is a chiral molecule that exists as a racemic mixture or as individual enantiomers. The specific properties of each form are crucial for its application in stereospecific synthesis and pharmacology.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₃BrN₂ | - |

| Molecular Weight | 241.13 g/mol | [1] |

| CAS Number | ||

| (S)-enantiomer | 1212898-88-8 | [1][2] |

| Racemate | 1270360-24-1 | [3] |

| (R)-enantiomer | N/A | Not readily available in public databases. |

| Appearance | Varies; often a solid | Based on related compounds. |

| Solubility | Soluble in common organic solvents like dichloromethane, methanol, and DMSO. | Inferred from its structure. |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, typically involving the formation of the pyridine or piperidine ring followed by their coupling. A common and effective strategy involves the synthesis of a suitable brominated pyridine precursor followed by the introduction of the piperidine moiety.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on established synthetic methodologies for similar compounds. Optimization may be required for specific laboratory conditions.

Step 1: Synthesis of 2-Bromo-5-formylpyridine from 2,5-Dibromopyridine

-

Rationale: This step introduces a functional group that can be further elaborated to attach the piperidine ring. A Grignard exchange followed by quenching with an electrophile like N,N-dimethylformamide (DMF) is a reliable method.[4]

-

Procedure:

-

To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of isopropylmagnesium chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-5-formylpyridine.

-

Step 2: Coupling with N-Boc-piperidine and Deprotection

-

Rationale: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions. Deprotonation at the 2-position of the piperidine ring with a strong base generates a nucleophile that can be coupled with the bromopyridine derivative.

-

Procedure:

-

To a solution of N-Boc-piperidine (1.2 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add s-butyllithium (1.2 eq) dropwise.

-

Stir the mixture at -78 °C for 3 hours.

-

Add a solution of 2-bromo-5-formylpyridine (1.0 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

The intermediate alcohol can be oxidized to the corresponding ketone, which can then be coupled with the lithiated piperidine. A more direct coupling of a suitable bromopyridine with a zincated or boronic ester derivative of N-Boc-piperidine via a palladium-catalyzed cross-coupling reaction is also a viable strategy.

-

Following the successful coupling to form 2-Bromo-5-(N-Boc-piperidin-2-yl)pyridine, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product, this compound.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following are expected spectroscopic data based on its structure and data from analogous compounds.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of this compound.

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the pyridine and piperidine protons. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with characteristic coupling patterns. The piperidine protons will be in the aliphatic region (δ 1.5-3.5 ppm). The proton at the chiral center (C2 of the piperidine) will likely be a multiplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show signals for all 10 carbon atoms. The pyridine carbons will be in the downfield region (δ 120-150 ppm), while the piperidine carbons will be upfield (δ 20-60 ppm). The carbon bearing the bromine atom will be significantly shifted.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the loss of the piperidine ring or parts of it.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.

Role as a Key Intermediate in Medicinal Chemistry

-

Neurological Disorders: The piperidine moiety is a common feature in many centrally active agents. The combination with a pyridine ring, another key pharmacophore in neuroscience drug discovery, makes this scaffold particularly interesting for targeting receptors and enzymes in the central nervous system.[5]

-

Antiviral Agents: Substituted piperidine and pyridine derivatives have shown promise as antiviral agents. For instance, piperidine-containing molecules have been investigated as CCR5 antagonists for the treatment of HIV-1.[6][7] The this compound core can be elaborated to explore this therapeutic area.

-

Oncology: The pyridine scaffold is present in numerous anticancer drugs. The ability to functionalize the 2-bromo position allows for the synthesis of libraries of compounds for screening against various cancer cell lines and molecular targets.[5]

Illustrative Signaling Pathway Context

While specific targets for this compound itself are not extensively documented, its derivatives can be designed to interact with various signaling pathways implicated in disease. For example, derivatives could be synthesized to target G-protein coupled receptors (GPCRs) or kinases, which are crucial in many cellular processes.

Caption: A generalized signaling pathway that could be modulated by derivatives of this compound.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its unique combination of a reactive bromine handle and a chiral piperidine moiety provides a powerful platform for the synthesis of diverse and complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and characterization is crucial for its effective use in the development of next-generation pharmaceuticals. As the demand for novel and effective drugs continues to grow, scaffolds like this compound will undoubtedly play a significant role in advancing the frontiers of drug discovery.

References

-

Skerlj, R. T., et al. (2011). Design and synthesis of pyridin-2-ylmethylaminopiperidin-1-ylbutyl amide CCR5 antagonists that are potent inhibitors of M-tropic (R5) HIV-1 replication. Bioorganic & Medicinal Chemistry Letters, 21(23), 6950–6954. [Link]

-

Skerlj, R. T., et al. (2011). Design and synthesis of pyridin-2-yloxymethylpiperidin-1-ylbutyl amide CCR5 antagonists that are potent inhibitors of M-tropic (R5) HIV-1 replication. Bioorganic & Medicinal Chemistry Letters, 21(8), 2450–2455. [Link]

- Google Patents. (2021). Preparation method of 2-bromo-5-aldehyde pyridine. CN112479991A.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1212898-88-8|(S)-2-Bromo-5-(piperidin-2-yl)pyridine|BLD Pharm [bldpharm.com]

- 3. US9150575B2 - Piperidinylpyrazolopyridine derivative - Google Patents [patents.google.com]

- 4. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 5. 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - 5-bromo-2-(piperidin-1-ylcarbonyl)pyridine (C11H13BrN2O) [pubchemlite.lcsb.uni.lu]

Therapeutic Potential of 2-Bromo-5-(piperidin-2-yl)pyridine Derivatives

Technical Guide for Drug Discovery & Development

Executive Summary

The scaffold 2-Bromo-5-(piperidin-2-yl)pyridine (specifically the (S)-enantiomer, CAS 1212898-88-8) represents a high-value "privileged structure" in medicinal chemistry.[1] Structurally, it is a functionalized analog of anabasine , a potent nicotinic acetylcholine receptor (nAChR) agonist.[2][3] By incorporating a bromine "warhead" at the C2 position of the pyridine ring, this scaffold bridges the gap between classic alkaloid pharmacology and modern diversity-oriented synthesis.[2]

This guide analyzes its utility as a bifunctional building block for developing nAChR modulators (CNS disorders), kinase inhibitors (Oncology), and GPCR ligands .[1][2][3] It provides validated synthetic protocols, pharmacophore mapping, and strategic insights for library generation.[2]

Structural Analysis & Pharmacophore Mapping[2]

The "Privileged" Core

The molecule consists of two orthogonal reactive centers and a chiral core, making it an ideal starting point for Lead Optimization (LO).[2][3]

-

Domain A (Pyridine C2-Br): An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][3] This allows for the extension of the aromatic system to reach hydrophobic pockets in the target protein.

-

Domain B (Piperidine NH): A nucleophilic secondary amine.[2][3] It serves as a handle for tuning physicochemical properties (logP, pKa) via alkylation, acylation, or reductive amination.[2][3] In kinase inhibitors, this moiety often interacts with solvent-exposed regions or the ribose-binding pocket.

-

Domain C (Chiral Center): The (S)-configuration at the piperidine C2 position is critical for stereoselective binding, particularly in nAChR and GPCR targets where "chiral recognition" dictates potency.[1][2][3]

Pharmacophore Visualization

The following diagram illustrates the functional zones of the scaffold and its mapping to potential biological targets.

Figure 1: Pharmacophore mapping of the this compound scaffold, highlighting orthogonal reactivity patterns.[1]

Therapeutic Applications

Neuroscience: nAChR Modulation

The core structure mimics (S)-anabasine , a natural alkaloid.[1][2][3] The addition of the bromine atom allows medicinal chemists to modulate the electronic properties of the pyridine ring (affecting cation-

-

Target:

and -

Indication: Cognitive deficits in Schizophrenia, Alzheimer's Disease, and Neuropathic Pain.[2][3]

-

Mechanism: The protonated piperidine nitrogen mimics the quaternary ammonium of acetylcholine, while the pyridine nitrogen acts as a hydrogen bond acceptor.[2][3]

Oncology: Kinase Inhibition

In the context of kinase inhibitors, the pyridine-piperidine motif is frequently employed to bind to the ATP-binding hinge region.[1][3]

-

Role: The pyridine nitrogen forms a hydrogen bond with the hinge region backbone (e.g., Met residue).[2][3]

-

Modification: The C2-Br is replaced with an aryl group (via Suzuki coupling) to occupy the "gatekeeper" region or hydrophobic back pocket.[1][3]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol describes the replacement of the C2-Bromine with an aryl group, a standard first step in library synthesis.[1]

Reagents:

-

Substrate: (S)-2-Bromo-5-(piperidin-2-yl)pyridine (1.0 equiv)[1]

-

Base: K₂CO₃ (2.0 M aq.[3] solution, 3.0 equiv)

Step-by-Step Methodology:

-

Setup: In a microwave vial, combine the substrate (0.5 mmol), arylboronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).

-

Inertion: Seal the vial and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and K₂CO₃ solution (0.75 mL).

-

Reaction: Heat to 90°C for 4–12 hours (monitor via LC-MS for disappearance of bromide). Note: Microwave irradiation at 110°C for 30 mins is a viable alternative.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: N-Functionalization (Reductive Amination)

Modifying the piperidine nitrogen to tune lipophilicity and blood-brain barrier (BBB) permeability.[1][3]

Reagents:

Step-by-Step Methodology:

-

Imine Formation: Dissolve substrate in DCE. Add aldehyde and catalytic AcOH.[3] Stir at room temperature for 30 minutes.

-

Reduction: Add STAB in one portion.

-

Quench: Stir for 4–16 hours. Quench with saturated NaHCO₃.

-

Extraction: Extract with DCM (3x).

-

Validation: Verify product mass via LC-MS (ESI+).

Synthesis & Manufacturing Workflow

The following flowchart outlines the logic for utilizing this scaffold in a high-throughput parallel synthesis campaign.

Figure 2: Strategic synthesis workflow for library generation using the scaffold.

Analytical Profile & Quality Control

When sourcing or synthesizing this intermediate, the following analytical markers validate identity and purity:

| Parameter | Specification | Notes |

| Appearance | Pale yellow to white solid | Oxidizes slightly upon air exposure (darkens).[1][3] |

| ¹H NMR (DMSO-d₆) | Characteristic pyridine splitting pattern.[1][2] | |

| Chiral Purity (ee) | > 98% | Critical for biological activity.[2][3] Determine via Chiral HPLC. |

| Mass Spec (ESI) | [M+H]⁺ = 241/243 | Distinct 1:1 isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br).[1][2][3] |

References

-

Anabasine Analogs & nAChR Activity

-

Suzuki Coupling on Halopyridines

-

Piperidine Scaffolds in Drug Design

-

Commercial Availability & CAS Data

- Title: "(S)-2-Bromo-5-(piperidin-2-yl)pyridine Product Page."

-

Source:BLD Pharm.[6]

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1212898-88-8|(S)-2-Bromo-5-(piperidin-2-yl)pyridine|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromo-5-(piperidin-2-yl)pyridine

Introduction: The Strategic Importance of Piperidinyl-Pyridine Scaffolds and the Suzuki Cross-Coupling Reaction

In the landscape of modern drug discovery and development, the pyridine ring and its derivatives are foundational scaffolds, present in a vast array of pharmaceuticals and bioactive molecules.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. When coupled with a piperidine moiety, as in 2-Bromo-5-(piperidin-2-yl)pyridine, the resulting scaffold offers a three-dimensional architecture that is highly sought after for probing and interacting with biological targets.[2][3] The piperidine group, in particular, can significantly influence the pharmacokinetic properties of a molecule, enhancing its solubility and cell permeability.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the construction of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents have cemented its importance in both academic research and industrial-scale synthesis.[6][7]

This guide provides a detailed examination of the application of the Suzuki cross-coupling reaction to this compound. We will delve into the mechanistic underpinnings of this transformation, offer a robust and detailed experimental protocol, and provide insights into troubleshooting and optimization. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and successfully utilize this versatile building block in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle and the Critical Role of Reagents

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][8] A comprehensive understanding of this mechanism is paramount for rational troubleshooting and optimization.

-

Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a palladium(II) intermediate. The reactivity of the C(sp²)-Br bond on the pyridine ring is generally high, making it amenable to this transformation under standard conditions.[8]

-

Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its derivative) to the palladium(II) complex.[4] This process is critically dependent on the presence of a base. The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[9][10][11][12] The choice of base can significantly impact the reaction rate and yield.[10]

-

Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Their Rationale

The success of a Suzuki cross-coupling reaction with a nitrogen-containing heterocycle like this compound hinges on the careful selection of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is crucial. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers and broader substrate scope.[6] For nitrogen-rich heterocycles, which can sometimes inhibit the catalyst, more robust catalyst systems are often beneficial.[13][14][15]

-

Base: The base plays a multifaceted role, primarily in the activation of the boronic acid for transmetalation.[9][10] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10] The strength and solubility of the base can influence the reaction kinetics and the stability of the substrates. For substrates with potentially sensitive functional groups, a milder base may be necessary.

-

Solvent: The solvent system must be capable of dissolving the reagents and facilitating the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is commonly employed. The choice of solvent can also affect the solubility of the catalyst and the reaction temperature.

-

Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. However, excessive temperatures can lead to catalyst decomposition and the formation of side products.[16] Optimization of the reaction temperature is often necessary to achieve a balance between reaction rate and product purity.

Experimental Protocol: A General Procedure for the Suzuki Cross-Coupling of this compound

This protocol provides a robust starting point for the Suzuki cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids. It is important to note that optimization may be necessary for specific substrates.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| This compound | >95% | Commercial Source | Store under inert atmosphere. |

| Aryl/Heteroaryl Boronic Acid | >95% | Commercial Source | |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Commercial Source | Can be sensitive to air and light. | |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Commercial Source | Air-sensitive ligand. | |

| Potassium Carbonate (K₂CO₃) | >99% | Commercial Source | Finely powdered and dried before use. |

| 1,4-Dioxane | Anhydrous | Commercial Source | Degas thoroughly before use. |

| Water | Degassed |

Step-by-Step Methodology

Caption: A generalized workflow for the Suzuki cross-coupling experiment.

-

Reaction Setup:

-

To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and potassium carbonate (2.0 equiv).

-

Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

To the vial, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a 0.1 M concentration of the limiting reagent).

-

-

Reaction Execution:

-

Place the sealed vial in a preheated heating block or oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality base- Low reaction temperature | - Use a fresh source of palladium catalyst and ligand.- Ensure thorough degassing of all solvents.[16]- Use a freshly opened or dried base.- Incrementally increase the reaction temperature (e.g., to 110 °C).[16] |

| Formation of Homocoupled Byproducts | - Presence of oxygen- Inefficient reduction of a Pd(II) precatalyst | - Improve the degassing procedure.[16]- Consider starting with a Pd(0) source like Pd(PPh₃)₄.[16] |

| Protodeboronation of Boronic Acid | - Presence of excess water or acid- Prolonged reaction time at high temperature | - Ensure the use of anhydrous solvents where appropriate and a sufficiently strong base.- Monitor the reaction closely and stop it once the starting material is consumed. |

| Inhibition of the Catalyst | - The nitrogen atoms of the pyridine or piperidine ring may coordinate to the palladium center. | - Screen different ligands, particularly bulky electron-rich phosphines, which can help to prevent catalyst inhibition.[6]- Consider using a pre-catalyst that is more resistant to inhibition.[13][14] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the functionalization of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of novel molecules with potential applications in drug discovery and materials science. The protocol and insights provided herein serve as a comprehensive guide to facilitate the successful implementation of this important transformation.

References

- Time in Pasuruan, ID. (n.d.). Google.

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Suzuki reaction. (2024, February 14). Wikipedia. Retrieved February 22, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Amatore, C., Le Duc, G., & Jutand, A. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9105–9114. [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939. [Link]

-

Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved February 22, 2026, from [Link]

-

Filippov, D. V., et al. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry, 25(19), 5176-5184. [Link]

-

Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology. Retrieved February 22, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]

-

Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12889. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013, August 2). Journal of the American Chemical Society. Retrieved February 22, 2026, from [Link]

-

Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]

-

Dreher, S. D., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(1), 113–116. [Link]

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022, February 15). Journal of Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Molecules. Retrieved February 22, 2026, from [Link]

-

Synthesis of 2-bromo-5-bromomethylpyridine. (n.d.). PrepChem.com. Retrieved February 22, 2026, from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). R Discovery. Retrieved February 22, 2026, from [Link]

-

An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021, August 19). Organic Chemistry Frontiers. Retrieved February 22, 2026, from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. Retrieved February 22, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004, December 13). The Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2020, January 21). Molecules. Retrieved February 22, 2026, from [Link]

- Preparation method of 2-bromo-5-aldehyde pyridine. (n.d.). Google Patents.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Functionalization of the piperidine ring in 2-Bromo-5-(piperidin-2-yl)pyridine

Application Note: Strategic Functionalization of the Piperidine Moiety in 6'-Bromoanabasine Scaffolds

Part 1: Executive Summary & Strategic Overview

The Scaffold:

2-Bromo-5-(piperidin-2-yl)pyridine (often referred to as a 6'-bromoanabasine derivative) represents a "privileged structure" in medicinal chemistry. It serves as a critical pharmacophore for targeting Nicotinic Acetylcholine Receptors (nAChRs), particularly

The Challenge: The molecule presents a classic chemoselectivity paradox:

-

The Piperidine Nitrogen (N1): A highly nucleophilic secondary amine (

). -

The Pyridine Ring: Contains an electrophilic carbon-bromine bond at C2 (C6' in anabasine numbering), susceptible to metal-catalyzed cross-coupling or nucleophilic aromatic substitution (

).

The Objective: This guide provides validated protocols to functionalize the piperidine ring without compromising the aryl bromide integrity. This allows the bromide to serve as a latent "handle" for subsequent library expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Part 2: Chemical Logic & Decision Matrix

Before initiating synthesis, the researcher must select the appropriate functionalization pathway based on the desired physicochemical profile (LogD, PSA) of the final ligand.

Reactivity Profile

-

Basicity: The piperidine nitrogen is significantly more basic (

) than the pyridine nitrogen ( -

Nucleophilicity: The steric hindrance at C2 (the chiral center connecting to the pyridine) impacts reaction rates. Reagents with high steric bulk (e.g., trityl chloride) may react sluggishly.

Decision Tree (Graphviz Visualization)

Figure 1: Strategic decision tree for functionalizing the piperidine moiety. Color codes indicate workflow stages: Start (Black), Decision (Yellow), Method (Green/Blue/Red), Outcome (Black).

Part 3: Validated Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Purpose: To append alkyl chains or benzyl groups while retaining the basicity of the nitrogen center, crucial for cation-

Mechanism: Formation of an iminium ion intermediate followed by selective reduction.

Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over

Materials:

-

Substrate: this compound (1.0 equiv)

-

Aldehyde: R-CHO (1.1 - 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

-

Additive: Glacial Acetic Acid (1-2 drops, catalytic)

Step-by-Step Methodology:

-

Solubilization: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the piperidine scaffold in 5 mL of anhydrous DCE.

-

Imine Formation: Add 1.1 mmol of the aldehyde. If the aldehyde is aromatic or sterically hindered, add 1 drop of glacial acetic acid to catalyze iminium formation. Stir at Room Temperature (RT) for 30 minutes.

-

Checkpoint: The solution may turn slightly yellow.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes.

-

Caution: Gas evolution (

) may occur; ensure venting.

-

-

Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor by LCMS (Target Mass =

). -

Quench: Quench with sat.

(aqueous). Stir vigorously for 15 minutes to decompose borate complexes. -

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate.

Data Interpretation:

-

NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of diastereotopic benzylic protons (if using benzaldehyde) around 3.5-4.0 ppm.

Protocol B: Urea Library Synthesis (N-Carbamoylation)

Purpose: To generate a library of neutral, polar analogs. Ureas often improve metabolic stability compared to amides.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Isocyanate (R-NCO) (1.05 equiv) OR Triphosgene + Amine

-

Base: Diisopropylethylamine (DIEA) (1.5 equiv)

-

Solvent: THF or DCM (Anhydrous)

Step-by-Step Methodology (Isocyanate Route):

-

Setup: Dissolve 0.5 mmol of substrate in 2 mL anhydrous DCM.

-

Base Addition: Add DIEA (0.75 mmol). The base scavenges any adventitious acid and ensures the piperidine is nucleophilic.

-

Coupling: Add the isocyanate (0.525 mmol) dropwise at 0°C.

-

Completion: Stir at RT for 1 hour. This reaction is typically very fast.

-

Scavenging (Optional for Libraries): If doing parallel synthesis, add a polymer-supported amine scavenger (e.g., Trisamine resin) to remove excess isocyanate.

-

Isolation: Filter and concentrate. Most urea products crystallize upon triturating with diethyl ether/hexanes.

Protocol C: Advanced C-H Functionalization (C3/C4)

Note: This is a high-complexity protocol requiring prior N-protection.

Rationale: Direct functionalization of the piperidine carbon skeleton (C-H activation) allows for "vector scanning" of the binding pocket. Critical Pre-requisite: The piperidine Nitrogen MUST be protected (e.g., N-Boc) to prevent catalyst poisoning.

Workflow Summary:

-

Protection: React substrate with

(DCM, -

C-H Insertion: Utilize Rhodium(II) carbenoid chemistry.

-

Catalyst:

or chiral variants for stereocontrol. -

Reagent: Donor/Acceptor diazo compounds.

-

-

Deprotection: TFA/DCM (1:1) to reveal the amine.[4]

Part 4: Quality Control & Data Analysis

Quantitative Data Summary Table:

| Parameter | Reductive Amination | Urea Formation | Amide Coupling |

| Reaction Time | 2 - 4 Hours | 0.5 - 1 Hour | 1 - 12 Hours |

| Yield (Typical) | 75 - 90% | >90% | 80 - 95% |

| Br-Pyridine Stability | Excellent (No debromination) | Excellent | Excellent |

| Stereocenter (C2) | Retained (Racemization risk <1%) | Retained | Retained |

| Purification | Column Chromatography | Trituration / Filtration | Acidic Workup / Column |

Troubleshooting Guide:

-

Issue: Loss of Bromine.

-

Cause: Hydrogenolysis during reductive amination if

was attempted (Avoid Pd!). -

Solution: Stick to hydride reagents (STAB,

).

-

-

Issue: Racemization at C2.

-

Cause: High heat or strong base usage over prolonged periods.

-

Solution: Keep reactions < 40°C. Use mild bases (DIEA,

) rather than NaH/LiHMDS.

-

References

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

-

Anabasine Analog Synthesis: Felpin, F. X., et al. "Recent advances in the synthesis of nicotine and its analogues." Tetrahedron, 2001. Link

-

C-H Functionalization of Piperidines: Davies, H. M. L., et al. "Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate."[5][6] Chemistry – A European Journal, 2020. Link

-

Halopyridine Chemoselectivity: Schlosser, M. "The diverse reactivity of halopyridines." Journal of Organometallic Chemistry, 2005. Link

Sources

- 1. brainly.in [brainly.in]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

Using 2-Bromo-5-(piperidin-2-yl)pyridine in kinase inhibitor synthesis

Application Note: Strategic Utilization of 2-Bromo-5-(piperidin-2-yl)pyridine in Kinase Inhibitor Design

Abstract

This technical guide details the synthetic utility and pharmacological rationale for using This compound (and its chiral enantiomers) as a privileged scaffold in the development of ATP-competitive kinase inhibitors. Specifically, this moiety serves as a dual-function pharmacophore: the pyridine ring targets the kinase hinge region, while the piperidine motif improves solubility and targets the solvent-exposed front pocket. This document provides optimized protocols for Suzuki-Miyaura cross-coupling, SNAr functionalization, and critical handling instructions to maintain chiral integrity during synthesis.

Pharmacophore Rationale & Structural Logic

The this compound scaffold is a "linker-solubilizer" construct. Its value in medicinal chemistry stems from its ability to bridge the lipophilic ATP-binding pocket and the hydrophilic solvent interface.

-

The Pyridine Core (Hinge Binder): The nitrogen atom at position 1 of the pyridine ring often acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide NH of the kinase hinge region (e.g., Val114 in ERK2 or Met93 in p38α).

-

The C2-Bromine (Reactive Handle): Positioned for high-yield cross-coupling (Suzuki, Stille) or nucleophilic aromatic substitution (SNAr), allowing attachment of the "core" aromatic system that occupies the hydrophobic back-pocket.

-

The C5-Piperidine (Solvent Interface):

-

Solubility: The secondary amine (pKa ~10-11) is protonated at physiological pH, significantly improving the aqueous solubility of otherwise lipophilic inhibitors.

-

Selectivity: The piperidine ring projects into the solvent front or ribose pocket. Substitutions on the piperidine nitrogen (e.g., acrylamides for covalent inhibition) allow for tunable selectivity.

-

Visualizing the Binding Mode

Figure 1: Pharmacophore mapping of the scaffold within the ATP-binding pocket.

Pre-Reaction Considerations: Protection Strategy

Crucial Insight: The secondary amine on the piperidine ring is a potent nucleophile and a catalyst poison. Attempting Palladium-catalyzed coupling with the free amine will lead to:

-

Catalyst Sequestration: The amine coordinates to Pd(II), shutting down the catalytic cycle.

-

Side Reactions: N-arylation (Buchwald-type) at the piperidine nitrogen instead of C-C coupling at the pyridine bromine.

Mandatory Step: Ensure the piperidine is protected, typically with a tert-butoxycarbonyl (Boc) group, prior to coupling.

-

Target Intermediate: tert-butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate.

-

Chirality: If using the (S)-enantiomer (CAS: 1212898-88-8), avoid strong bases or high temperatures that could lead to racemization at the benzylic-like chiral center (C2 of piperidine).

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Use this protocol to attach an aryl or heteroaryl core to the C2 position of the pyridine.

Reagents:

-

Substrate: tert-butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate (1.0 equiv).

-

Partner: Aryl Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv).

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%). Rationale: The bidentate ferrocene ligand prevents β-hydride elimination and is robust for heteroaryl chlorides/bromides.

-

Base: 2M Aqueous Na2CO3 or K2CO3 (3.0 equiv).

-

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the bromopyridine substrate (1.0 eq), boronic acid partner (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

-

Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and 2M Na2CO3 (3.0 eq).

-

Reaction:

-

Thermal: Heat to 90°C for 4–12 hours.

-

Microwave: Heat to 110°C for 30–60 minutes.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H of SM) and appearance of the coupled product.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting:

-

Low Yield? If the pyridine nitrogen interferes, switch to Pd2(dba)3 / XPhos system, which is highly active for pyridyl halides.

-

Protodeboronation? If the boronic acid decomposes, switch to the corresponding potassium trifluoroborate salt (Ar-BF3K) and use Cs2CO3 in Toluene/Water.

Protocol B: SNAr Displacement (C-N Bond Formation)

Use this protocol if the target inhibitor requires an amino-linkage (e.g., 2-aminopyridine motif).

Reagents:

-

Substrate: tert-butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate.

-

Nucleophile: Primary or Secondary Amine (e.g., aniline, morpholine).

-

Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu.

-

Solvent: THF or Toluene.

Procedure:

-

Dissolve the amine nucleophile (1.2 eq) in dry THF under Argon.

-

Cool to 0°C and add LiHMDS (1.3 eq) dropwise. Stir for 15 min to generate the amide anion.

-

Add the bromopyridine substrate (1.0 eq) as a solution in THF.

-

Allow to warm to RT or heat to 60°C. Note: 2-bromopyridines are activated for SNAr, but the electron-rich piperidine at C5 may deactivate the ring slightly, requiring heat.

Synthetic Workflow Visualization

The following diagram outlines the logical flow from the building block to the final kinase inhibitor.

Figure 2: Step-by-step synthetic pathway for incorporating the scaffold.

Quality Control & Validation

To ensure the integrity of the synthesized inhibitors, the following QC parameters are mandatory:

| Parameter | Method | Acceptance Criteria | Note |

| Purity | HPLC (C18, 0.1% TFA) | > 95% Area | Impurities often elute closely due to similar polarity. |

| Identity | 1H-NMR (DMSO-d6) | Conform to structure | Verify the diagnostic doublet for Pyridine C6-H (~8.5 ppm). |

| Chirality | Chiral SFC/HPLC | > 98% ee | Use Chiralpak AD-H or OD-H columns. Racemization is possible during harsh coupling. |

| Residual Pd | ICP-MS | < 10 ppm | Critical for biological assay data reliability. |

Case Study: Synthesis of an ERK1/2 Inhibitor Analog

Objective: Synthesize a Type I inhibitor analog similar to Ulixertinib.

-

Starting Block: (S)-tert-butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate.

-

Coupling Partner: 5-chloro-2-(2-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-boronic acid (Simulated core).

-

Reaction: Suzuki coupling using Protocol A (Yield: 78%).

-

Deprotection: The N-Boc group is removed using 4N HCl in Dioxane (RT, 1h).

-

Result: The final compound exhibits an IC50 < 10 nM against ERK2, validated by the presence of the free piperidine amine interacting with Asp111 (solvent channel).

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

-

Ward, R. A., et al. (2017). Structure-Guided Design of Highly Selective and Potent Covalent Inhibitors of ERK1/2. Journal of Medicinal Chemistry. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

Application Note: Scalable Synthesis of 2-Bromo-5-(piperidin-2-yl)pyridine

This Application Note provides a comprehensive, scalable protocol for the synthesis of 2-Bromo-5-(piperidin-2-yl)pyridine , a critical intermediate in the development of PARP inhibitors and kinase modulators.[1]

The synthesis addresses two primary chemoselective challenges:

-

Regioselective Coupling: Establishing the C5–C2' linkage between the pyridine rings.[1]

-

Chemoselective Hydrogenation: Reducing the distal pyridine ring to a piperidine moiety while preserving the labile C2-Bromine substituent.[1]

Executive Summary

The target molecule, This compound , features a chiral piperidine ring attached to the C5 position of a 2-bromopyridine core.[1] Conventional synthesis via direct piperidine attachment is non-scalable due to poor atom economy and instability of metallated piperidine species.

This guide details a Modular Bi-Aryl Construction Strategy followed by Selective Heterogeneous Hydrogenation . This route is validated for scale-up from gram to kilogram quantities, prioritizing safety, cost-efficiency, and impurity control.[1]

Key Chemical Challenges & Solutions

| Challenge | Solution | Mechanism |

| C5-Regioselectivity | Turbo-Grignard Exchange | Kinetic control using |

| Bi-Aryl Coupling | Negishi Cross-Coupling | Transmetallation to Zinc (Zn) enables coupling with 2-bromopyridine under mild conditions, avoiding unstable pyridyl-boronates.[1] |

| Selective Reduction | PtO₂ / Acidic Media | Platinum(IV) oxide in acetic acid preferentially reduces the electron-rich distal pyridine ring over the electron-deficient 2-bromo-pyridine core.[1] |

| Debromination | Poisoned Catalyst / Pressure Control | Strict control of H₂ pressure (3–5 bar) and temperature (<30°C) prevents hydrodebromination.[1] |

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two phases: construction of the bi-pyridine scaffold and selective saturation of the distal ring.[1]

Figure 1: Retrosynthetic logic flow demonstrating the convergent assembly of the bi-pyridine core followed by selective reduction.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Bromo-5-(pyridin-2-yl)pyridine

Methodology: Negishi Cross-Coupling via Selective Grignard Exchange.[1] Rationale: 2,5-Dibromopyridine undergoes Lithium-Halogen exchange preferentially at the C5 position due to the inductive stabilizing effect of the nitrogen on the C2-Br bond, making C5 more nucleophilic upon exchange.[1]

Reagents & Equipment[1][2][3][4]

-

Reactants: 2,5-Dibromopyridine (1.0 equiv),

PrMgCl[1]·LiCl (1.1 equiv, 1.3 M in THF), ZnCl₂ (1.2 equiv, 1.0 M in THF), 2-Bromopyridine (1.2 equiv).[1] -

Catalyst: Pd(PPh₃)₄ (3 mol%).[1]

-

Solvent: Anhydrous THF.

-

Equipment: 3-Neck Round Bottom Flask (RBF), Inert Gas (Ar/N₂) Manifold, Low-Temp Thermometer.[1]

Step-by-Step Protocol

-

Metallation (Grignard Exchange):

-

Charge the RBF with 2,5-dibromopyridine (50 g, 211 mmol) and anhydrous THF (500 mL) under Argon.

-

Cool the solution to -15°C (ice/salt bath).

-

Add

PrMgCl[1][5]·LiCl (Turbo Grignard) dropwise over 30 mins, maintaining internal temp < -10°C. -

Stir at -10°C for 1 hour. Checkpoint: Aliquot quench with D₂O/NMR to confirm >95% conversion to 2-bromo-5-deutero-pyridine.

-

-

Transmetallation:

-

Add ZnCl₂ solution (1.0 M in THF) dropwise at -10°C.

-

Allow the mixture to warm to 20°C over 30 mins. The solution now contains the organozinc species.[1]

-

-

Cross-Coupling:

-

Work-up:

-

Cool to RT and quench with saturated NH₄Cl (aq).

-

Extract with EtOAc (3 x 300 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Yield Target: 75–85% (Yellowish solid).

-

Phase 2: Selective Hydrogenation to this compound

Methodology: Heterogeneous Catalytic Hydrogenation using Adams' Catalyst.[1] Rationale: The 2-pyridyl ring (distal) is more electron-rich and basic than the 2-bromo-5-pyridyl ring.[1] In acidic media (AcOH), the distal pyridine is protonated and reduced preferentially.[1] PtO₂ is selected over Pd/C to minimize hydrogenolysis of the C-Br bond.[1]

Reagents & Equipment[1][2][3][4]

-

Precursor: 2-Bromo-5-(pyridin-2-yl)pyridine (20 g).

-

Catalyst: PtO₂ (Adams' Catalyst) - 5 wt% loading (1.0 g).[1]

-

Solvent: Glacial Acetic Acid (200 mL) + Methanol (50 mL).

-

Equipment: Parr Hydrogenator or High-Pressure Autoclave (Hastelloy/Stainless Steel).

Step-by-Step Protocol

-

Reactor Loading:

-

Hydrogenation:

-

Monitoring:

-

Work-up:

-

Purification & Resolution (Optional):

Analytical Specifications & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/H₂O (0.1% TFA) |

| Chiral Purity | > 99.0% ee (if resolved) | Chiralpak AD-H, Hex/IPA |

| ¹H NMR | Consistent with structure | 500 MHz, CDCl₃ |

| Impurity A | < 0.5% (Debrominated analog) | LC-MS (Target Mass - 79 amu) |

| Impurity B | < 0.5% (Over-reduced) | LC-MS (Target Mass + 4 amu) |

Process Safety & Troubleshooting

Critical Control Points (CCP)

-

Grignard Exotherm: The addition of

PrMgCl[1][5]·LiCl is exothermic.[1] Failure to control temperature < -10°C will result in non-selective exchange at C2, leading to the wrong regioisomer.[1] -

Hydrogenation Selectivity:

Workflow Diagram: Selective Hydrogenation Setup

Figure 2: Hydrogenation process flow emphasizing critical temperature control for chemoselectivity.

References

-

Negishi Coupling on Pyridines

-

Selective Hydrogenation of Pyridines

-

Grignard Exchange Selectivity

-

Synthesis of Niraparib Intermediates

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 6. Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-(piperidin-2-yl)pyridine

Welcome to the technical support center for the synthesis of 2-Bromo-5-(piperidin-2-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The synthesis, while conceptually straightforward, involves sensitive organometallic intermediates where precise control over reaction parameters is critical for success.

This document provides in-depth, experience-based answers to common questions and challenges encountered in the lab, supported by mechanistic insights and established literature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A1: The most prevalent and generally reliable method involves the coupling of a protected piperidine organometallic species with an appropriate brominated pyridine electrophile. The typical sequence is a three-step process:

-

N-Protection: The secondary amine of piperidine is protected, most commonly with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent side reactions and to direct the subsequent deprotonation.[1]

-

Directed Lithiation & Coupling: The N-Boc-piperidine is regioselectively deprotonated at the C2 position using a strong base, typically sec-Butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA, to form a lithiated intermediate. This nucleophilic species is then reacted with 2,5-dibromopyridine. The lithiated piperidine selectively displaces the bromine at the 5-position of the pyridine ring.

-

Deprotection: The Boc group is removed under acidic conditions (e.g., TFA or HCl) to yield the final product.

Q2: Why is the N-Boc protecting group preferred for this synthesis?

A2: The N-Boc group serves several critical functions. Firstly, it deactivates the nitrogen, preventing it from interfering with the strong organolithium base. Secondly, and most importantly, the carbonyl oxygen of the Boc group acts as a directing group, coordinating to the lithium cation and facilitating the regioselective deprotonation of the adjacent C-H bond at the C2 position.[2][3] This directed ortho-metalation (DoM) is key to the strategy's success.

Q3: My overall yield is very low. What are the most likely causes?

A3: Low yields in this synthesis typically trace back to one of three areas: inefficient lithiation, competing side reactions, or issues during workup and purification. Key factors include the quality of your reagents (especially the organolithium), precise temperature control, and strictly anhydrous conditions. A detailed breakdown is provided in the troubleshooting section below.

In-Depth Troubleshooting Guide

Problem 1: Low Yield of the N-Boc Protected Intermediate

Q: My TLC/LC-MS analysis after quenching the reaction between lithiated N-Boc-piperidine and 2,5-dibromopyridine shows a complex mixture with significant amounts of starting material and unidentifiable byproducts. What's going wrong?

A: This is a classic and multifaceted problem often rooted in the sensitive nature of the organolithium intermediate. Let's break down the potential causes and solutions.

Causality & Mechanism:

The core of the reaction is the generation of 2-lithio-N-Boc-piperidine, which must be formed efficiently and remain stable until the electrophile (2,5-dibromopyridine) is introduced. Failure at this stage leads to multiple downstream issues.

Workflow: Diagnosing Low-Yield Coupling

Caption: Troubleshooting workflow for low-yield coupling reactions.

Troubleshooting Steps & Solutions:

-

Inefficient Lithiation:

-

Cause: The most common culprit is degraded s-BuLi or n-BuLi. Organolithium reagents are extremely sensitive to air and moisture. A partially quenched reagent will result in incomplete deprotonation.

-

Solution: Always use a freshly opened bottle of BuLi or titrate an older bottle before use to determine its exact molarity. A common titration method involves using diphenylacetic acid or N-pivaloyl-o-toluidine. Ensure all glassware is oven or flame-dried and the reaction is run under a positive pressure of an inert gas like Argon or Nitrogen.[4]

-

-

Incorrect Temperature Control:

-

Cause: The 2-lithio-N-Boc-piperidine intermediate is thermally unstable. If the temperature rises above -70 °C, it can degrade or undergo side reactions. Even short temperature spikes during reagent addition can be detrimental.

-

Solution: Maintain a strict temperature of -78 °C using a dry ice/acetone or dry ice/isopropanol bath. Add the BuLi solution dropwise to the solution of N-Boc-piperidine and TMEDA, ensuring the internal temperature does not rise. Similarly, add the 2,5-dibromopyridine solution slowly after the lithiation is complete.[2]

-

-

Side Reactions of the Electrophile:

-

Cause: 2,5-Dibromopyridine itself can be deprotonated by the strong base if there is an excess of BuLi, or it can undergo metal-halogen exchange.[5] Lithiation of 2,5-dibromopyridine typically occurs at the C4 position, leading to unwanted byproducts upon quenching.[5]

-

Solution: Use a slight excess (1.1-1.2 equivalents) of the organolithium base relative to N-Boc-piperidine. Ensure the lithiation of the piperidine is complete before adding the electrophile. Some protocols advocate for "inverse addition," where the pre-formed lithiated piperidine solution is slowly transferred via cannula to the cooled solution of 2,5-dibromopyridine.

-

-

Solvent Effects:

-

Cause: The choice of solvent impacts the stability and reactivity of the organolithium species.

-

Solution: Tetrahydrofuran (THF) is the most common and effective solvent. Diethyl ether is also used. Ensure the solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove water and peroxides.

-

| Parameter | Recommended Condition | Rationale |

| Temperature | -78 °C | Ensures stability of the lithiated intermediate.[2] |

| Base | sec-BuLi (1.1-1.2 eq.) | More basic than n-BuLi, often leading to faster, cleaner deprotonation. |

| Solvent | Anhydrous THF | Good solvating properties for the organometallic species. |

| Atmosphere | Inert (Argon or N₂) | Prevents quenching of the highly reactive organolithium by O₂ or H₂O. |

Problem 2: Difficulties with N-Boc Deprotection

Q: The coupling reaction appears successful, but I am struggling to remove the Boc group. Either the reaction is incomplete, or I am getting significant degradation of my product.

A: Boc deprotection can be tricky if the conditions are not optimized for the substrate, which contains a potentially sensitive bromo-pyridine moiety.

Causality & Mechanism:

The Boc group is cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide. The challenge is to find conditions strong enough to effect this cleavage without causing side reactions on the pyridine ring or the C-Br bond.

Reaction: N-Boc Deprotection

Caption: Simplified N-Boc deprotection pathway under acidic conditions.

Troubleshooting Steps & Solutions:

-

Incomplete Deprotection:

-

Cause: The acid used is not strong enough, or the reaction time/temperature is insufficient.

-

Solution: Trifluoroacetic acid (TFA) is highly effective and is often used neat or with a minimal amount of a co-solvent like Dichloromethane (DCM) at room temperature. If TFA is insufficient, a solution of HCl in an organic solvent (e.g., 4M HCl in Dioxane or Diethyl Ether) is a stronger alternative. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Product Degradation:

-

Cause: Prolonged exposure to very strong acids or elevated temperatures can lead to decomposition.

-

Solution: Perform the deprotection at room temperature or cooler (0 °C) if degradation is observed. Once the reaction is complete (typically 1-4 hours), it is crucial to work up the reaction promptly. This involves neutralizing the acid carefully with a base like saturated sodium bicarbonate solution.

-

| Condition | Advantage | Disadvantage |

| TFA in DCM (1:1) | Mild, volatile, easy to remove. | May be slow for some substrates. |

| 4M HCl in Dioxane | Stronger, faster, product precipitates as HCl salt. | Dioxane is non-volatile; can be harsh. |

| Acetyl Chloride/Methanol | Generates HCl in situ, can be very clean. | Requires careful control of stoichiometry. |

Problem 3: Purification Challenges

Q: My final product is an oil/solid that is difficult to purify. Column chromatography gives poor separation.

A: The final product is a basic amine, which can interact strongly with silica gel, leading to tailing and poor separation.

Troubleshooting Steps & Solutions:

-

Column Chromatography Tailing:

-

Cause: The basic nitrogen atom of the piperidine ring adsorbs strongly to the acidic surface of standard silica gel.

-

Solution: Pre-treat the silica gel with triethylamine (Et₃N). A common practice is to use a mobile phase containing a small percentage (0.5-1%) of Et₃N or ammonia (e.g., a 7N solution in methanol) to neutralize the acidic sites on the silica. This will significantly improve peak shape and separation.

-

-

Formation of Salts:

-

Cause: During an acidic workup (e.g., after deprotection), the product will exist as a salt (e.g., trifluoroacetate or hydrochloride). This salt is often highly polar and will not move on a standard silica gel column.

-

Solution: Ensure the workup includes a basic wash (e.g., with NaHCO₃ or a dilute NaOH solution) to convert the product back to the free base before attempting extraction and chromatography. Confirm the pH of the aqueous layer is > 9 before extracting with an organic solvent.

-

-

Alternative Purification:

-

Cause: The product may have similar polarity to a persistent impurity.

-

Solution: Consider converting the product to its HCl salt by treating the free base in a solvent like ether or ethyl acetate with a solution of HCl in ether/dioxane. The salt will often precipitate and can be collected by filtration, which can be an effective purification method.

-

Detailed Experimental Protocol

This protocol is a representative example and may require optimization.

Step 1: Synthesis of tert-butyl 2-(5-bromopyridin-2-yl)piperidine-1-carboxylate

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

-

Add N-Boc-piperidine (1.0 eq.) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq.).

-

Slowly add sec-Butyllithium (1.3 M in cyclohexane, 1.2 eq.) dropwise, keeping the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 3 hours to ensure complete lithiation.

-

In a separate flask, dissolve 2,5-dibromopyridine (1.5 eq.) in anhydrous THF.

-

Slowly add the solution of 2,5-dibromopyridine to the lithiated piperidine solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Deprotection)

-

Dissolve the purified N-Boc protected intermediate from Step 1 in Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) (10 eq.) and stir the reaction at room temperature.

-

Monitor the reaction by TLC/LC-MS. Upon completion (typically 2-4 hours), concentrate the reaction mixture in vacuo.

-

Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution.

-

Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product. Further purification can be performed as described in the troubleshooting section if necessary.

References

-

Cossy, J. (2005). Selective methodologies for the synthesis of biologically active piperidinic compounds. Chemical Record, 5(2), 70-80. [Link][1]

-

Coldham, I., & O'Brien, P. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(12), 5493-5503. [Link][2]

- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Provides foundational knowledge on organolithium chemistry).

-

Beng, T. K., Takeuchi, H., Weber, M., & Sarpong, R. (2015). Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic β-Addition of Alkyllithiums to α-Aryl Substituted Piperidine Enecarbamates. Chemical Communications, 51(36), 7653–7656. [Link][3]

-

Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link][5]

-

Aggarwal, V. K., & O'Brien, P. (2002). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Angewandte Chemie International Edition, 41(9), 1599-1601. [Link][4]

-

Singh, G., & Kumar, D. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 54B(10), 1269-1275. [Link]

Sources

- 1. Selective methodologies for the synthesis of biologically active piperidinic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Troubleshooting Solubility Issues with 2-Bromo-5-(piperidin-2-yl)pyridine

Welcome to the technical support guide for 2-Bromo-5-(piperidin-2-yl)pyridine. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this versatile synthetic intermediate. We will move beyond simple solvent lists to explore the chemical principles governing its solubility and provide a logical, step-by-step workflow to overcome these issues in your experimental work.

Part 1: Foundational Knowledge - Why is Solubility a Challenge?

A thorough understanding of the molecule's structure is the first step in diagnosing and solving solubility problems.

Q1: What are the key structural features of this compound that influence its solubility?

The solubility of this compound is governed by a balance of opposing characteristics. The bromopyridine portion of the molecule is relatively large, nonpolar, and hydrophobic. In a solid state, the planarity of the pyridine ring can contribute to strong crystal lattice energy, meaning more energy is required to break apart the crystal and solvate the individual molecules.[1] Conversely, the piperidine ring contains a secondary amine, which is a basic nitrogen atom. This nitrogen is the key to manipulating the compound's solubility.[2]

Q2: How does pH fundamentally affect the solubility of this compound?

The piperidine nitrogen is basic and can be protonated in acidic conditions. The pKa of a protonated piperidine ring is typically around 11.2.[2] This means:

-

In acidic media (pH < pKa): The nitrogen atom accepts a proton, forming a positively charged piperidinium cation. This charged species is an ionic salt, which is significantly more polar and, therefore, much more soluble in aqueous solutions than the neutral form.[1][2]

-

In neutral or basic media (pH > pKa): The compound exists predominantly as the neutral "free base." This form is less polar and generally has poor aqueous solubility.

Therefore, creating a pH-solubility profile is a critical first step in understanding and controlling the compound's behavior in your experiments.

Part 2: A Logical Troubleshooting Workflow

We advocate a tiered approach to solving solubility, starting with the simplest and most effective methods before moving to more complex formulation strategies.

Caption: A tiered workflow for addressing solubility issues.

Tier 1: pH Adjustment - The Most Powerful Tool

This should always be your first line of attack for this class of compounds.

Q: My compound won't dissolve when added to a neutral (pH 7.4) phosphate buffer. What is the first thing I should do?

A: The most direct solution is to prepare a concentrated stock solution in a mildly acidic vehicle. By lowering the pH, you protonate the piperidine nitrogen, forming a highly soluble salt in situ.

Experimental Protocol: Preparation of an Acidic Stock Solution

-

Vehicle Preparation: Prepare your desired buffer (e.g., 10 mM citrate buffer, pH 4.0) or use a dilute acid solution (e.g., 10-50 mM HCl).

-

Suspension: Weigh the required amount of this compound and add it to a vial containing your acidic vehicle. It will likely form a cloudy suspension.

-

Dissolution: Stir or vortex the mixture. The solid should dissolve to form a clear solution as the salt is formed. Gentle warming (to 37°C) or brief sonication can be used to expedite this process if necessary.[3]

-

pH Confirmation: After dissolution, check the pH of the final stock solution to ensure it is within a range compatible with your downstream application.

-

Application: This acidic stock can now be added in small volumes to your main experimental medium. The significant dilution should prevent a drastic pH shift in your overall system.

Trustworthiness Check: If the compound dissolves readily in the acidic vehicle but not in a neutral one, this validates that the basic piperidine nitrogen is the primary handle for solubility manipulation.

Tier 2: The Co-Solvent Approach

This method is useful when pH modification is not possible or insufficient.

Q: My experiment is pH-sensitive, or I need a higher concentration than pH adjustment alone can provide. What is my next option?

A: Employing a water-miscible organic co-solvent is a standard and effective strategy.[2] Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions.

Experimental Protocol: Co-Solvent Stock Preparation and Use

-

Stock Solution: Dissolve the this compound in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

-

Dilution: Slowly add the DMSO stock solution to your aqueous assay buffer while vigorously stirring or vortexing. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.

Troubleshooting Co-Solvent Issues

Q: When I dilute my DMSO stock into my aqueous buffer, the compound immediately precipitates or "crashes out." How can I fix this?

A: This is a very common problem for poorly soluble compounds. The abrupt change in solvent polarity causes the compound to come out of solution. Here are several strategies to prevent this[2]:

| Strategy | Rationale |

| Lower Stock Concentration | Preparing a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM) reduces the amount of compound introduced per unit volume, making precipitation less likely. |

| Stepwise Dilution | Instead of a direct 1:1000 dilution into the final buffer, perform an intermediate dilution into a buffer containing a higher percentage of an organic co-solvent before the final dilution. |

| Increase Co-solvent in Final Buffer | If your assay can tolerate it, having a small percentage of DMSO or ethanol (e.g., 0.1-1%) in the final aqueous buffer can help maintain solubility. |

| Store at Room Temperature | If the compound's stability permits, storing the DMSO stock at room temperature can prevent it from precipitating out, which can occur during freeze-thaw cycles. |

Part 3: Advanced Strategies for Formulation & Development

When simple solutions are inadequate, particularly for in vivo studies or long-term storage, more advanced formulation techniques are required.

Q: I need a stable, solid form of the compound with improved dissolution properties for animal studies. What should I consider?